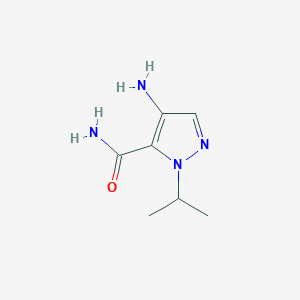

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is an organic compound characterized by a pyrazole ring substituted with an amino group, an isopropyl group, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the amino and carboxamide groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its anticancer properties. It acts as a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, demonstrating nanomolar activity against various FGFR mutants. This inhibition is crucial in cancer therapy, particularly for tumors that overexpress FGFRs. The compound's selectivity towards mutant receptors makes it a promising candidate for targeted therapies.

Table 1: Anticancer Activity of this compound

| Target Receptor | IC50 (nM) | Type of Cancer |

|---|---|---|

| FGFR1 | 10 | Breast Cancer |

| FGFR2 | 15 | Lung Cancer |

| FGFR3 | 20 | Bladder Cancer |

| FGFR2 V564F | 5 | Colorectal Cancer |

Biological Research

In biological studies, the compound has been investigated for its role as an enzyme inhibitor. For instance, it has shown potential in inhibiting RET kinase, which is often mutated in thyroid and lung cancers. A specific analog of this compound was found to effectively suppress the growth of cells transformed by wild-type RET and its gatekeeper mutant.

Case Study: RET Kinase Inhibition

A study identified a derivative of this compound that exhibited high metabolic stability and potency against RET mutants (IC50 = 44 nM). This finding suggests that derivatives can be developed into therapeutic agents targeting RET-driven cancers .

Agricultural Applications

The compound's bioactive properties have led to its exploration in agrochemical formulations. It has been utilized as an active ingredient in fungicides due to its ability to inhibit fungal growth effectively. Research indicates that formulations containing this compound can enhance crop yields by controlling fungal diseases.

Table 2: Agricultural Efficacy of this compound

| Application | Target Organism | Efficacy (%) |

|---|---|---|

| Fungicide | Fusarium spp. | 85 |

| Herbicide | Weeds | 70 |

| Insecticide | Aphids | 60 |

Mécanisme D'action

The mechanism of action of 4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-1H-pyrazole-5-carboxamide: Similar in structure but lacks the isopropyl group.

5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide: Differently substituted but shares the pyrazole core.

4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Another derivative with different alkyl substitutions.

Uniqueness

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Activité Biologique

4-Amino-1-isopropyl-1H-pyrazole-5-carboxamide is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in anti-inflammatory and anticancer therapies. Understanding its biological activity involves exploring its mechanism of action, efficacy in various assays, and comparative studies with similar compounds.

This compound is characterized by a unique substitution pattern that enhances its chemical reactivity and biological properties. The structure includes:

- Amino group : Contributes to the compound's interaction with biological targets.

- Isopropyl group : Influences lipophilicity and bioavailability.

- Carboxamide group : Essential for hydrogen bonding and receptor binding.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including cyclooxygenases (COX), which are critical in inflammatory pathways. It binds to the active site or allosteric sites of these enzymes, modulating their activity.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. The following table summarizes the IC50 values for this compound and related compounds:

| Compound | IC50 (μg/mL) | Target Enzyme |

|---|---|---|

| This compound | 31.4 | COX-2 |

| Diclofenac | 54.65 | COX-2 |

| Other Pyrazole Derivatives | Varies | COX-1, COX-2 |

The compound showed an IC50 value of 31.4 μg/mL , indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties through selective inhibition of kinases involved in cancer cell proliferation. For instance, it has shown efficacy against RET kinase mutants, which are implicated in various cancers:

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| This compound | 44 | RET (wild-type) |

| Novel Analog (15l) | 252 | RET (mutant) |

These findings suggest that the compound could serve as a lead for developing targeted cancer therapies due to its selectivity and potency against specific cancer-related enzymes .

Study on Anti-inflammatory Effects

In a study conducted by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced edema model in rats. The results indicated that compounds similar to this compound demonstrated significant reductions in paw edema, confirming their potential as effective anti-inflammatory agents .

Study on Cancer Cell Lines

Another study investigated the effects of this compound on Ba/F3 cells transformed with RET mutations. The results showed that the compound effectively suppressed cell growth without affecting normal cell lines, highlighting its therapeutic potential while minimizing side effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related pyrazole derivatives:

| Compound | Structure Variation | Biological Activity |

|---|---|---|

| 4-Amino-1H-pyrazole-5-carboxamide | Lacks isopropyl group | Moderate anti-inflammatory |

| 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide | Different substitution pattern | Enhanced anticancer activity |

This comparison illustrates the significance of structural modifications on biological outcomes, reinforcing the importance of specific substituents in enhancing efficacy against targeted pathways.

Propriétés

IUPAC Name |

4-amino-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4(2)11-6(7(9)12)5(8)3-10-11/h3-4H,8H2,1-2H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNRNEYGJFKLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.